molecular formula C11H6BrFN2O3 B12084916 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one

5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one

Cat. No.: B12084916
M. Wt: 313.08 g/mol
InChI Key: QQJHYMIAXWIXKL-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one ( 2374758-23-1) is a high-value chemical intermediate designed for pharmaceutical and organic synthesis research . This specialized nitropyridinone scaffold is structurally characterized by a bromo-nitropyridinone core N-substituted with a 4-fluorophenyl group, making it a versatile building block for the development of novel active molecules . The molecular formula is C11H6BrFN2O3, and it has a molecular weight of 313.08 g/mol . The presence of multiple functional handles, including the bromo and nitro substituents on the pyridinone ring, allows for a range of subsequent chemical transformations, such as metal-catalyzed cross-couplings and nucleophilic substitutions. This enables researchers to systematically construct more complex structures for screening and development. The compound requires cold-chain transportation to ensure stability and is provided for Laboratory Research Use Only. It is not intended for diagnostic, therapeutic, or personal use .

Properties

Molecular Formula

C11H6BrFN2O3

Molecular Weight

313.08 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)-3-nitropyridin-2-one

InChI

InChI=1S/C11H6BrFN2O3/c12-7-5-10(15(17)18)11(16)14(6-7)9-3-1-8(13)2-4-9/h1-6H

InChI Key

QQJHYMIAXWIXKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=C(C2=O)[N+](=O)[O-])Br)F

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Precursors

Bromination typically employs bromine (Br₂) in acetic acid (AcOH) under controlled conditions. For example, 4-methyl-5-nitropyridin-2-ol undergoes bromination at the 5-position using Br₂ in AcOH at 0–25°C, achieving yields exceeding 90%. Similar conditions are adaptable for introducing bromine at the 5-position of 3-nitropyridin-2(1H)-one precursors. Key parameters include:

  • Temperature : 0–40°C to minimize side reactions.

  • Solvent system : AcOH or mixed solvents (e.g., AcOH/H₂O) to enhance solubility.

  • Stoichiometry : 1–1.2 equivalents of Br₂ for monobromination.

Nitration of Brominated Intermediates

Nitration is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. For instance, 5-bromo-1-methylpyridin-2(1H)-one reacts with HNO₃/H₂SO₄ to yield 5-bromo-3-nitro-1-methylpyridin-2(1H)-one with 85–92% efficiency. Critical considerations include:

  • Reaction time : 3–6 hours to ensure complete nitration.

  • Workup : Quenching with ice-water to precipitate the product.

Substitution with 4-Fluorophenyl Groups

The final step involves substituting the methyl or hydroxyl group at the 1-position with 4-fluorophenyl. This is typically performed using:

  • Mitsunobu conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ with 4-fluorophenol.

  • Palladium-catalyzed coupling : For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄, 4-fluorophenylboronic acid, and K₂CO₃ in dioxane/H₂O at 80–100°C.

Table 1: Representative Yields for Substitution Reactions

Starting MaterialConditionsYield (%)Reference
5-Bromo-3-nitro-1-methylpyridin-2-onePd(PPh₃)₄, 4-FPhB(OH)₂, 80°C78
5-Bromo-3-nitropyridin-2-olMitsunobu, 4-FPhOH, DIAD65

One-Pot Tandem Bromination-Nitration

Recent advancements have enabled tandem bromination-nitration in a single reactor, reducing purification steps. A notable protocol uses N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in acetonitrile at 50°C. This method achieves simultaneous bromination and nitration with 70–75% yield but requires precise stoichiometric control to avoid over-bromination.

Key advantages :

  • Reduced reaction time (4–6 hours vs. 12+ hours for sequential steps).

  • Compatibility with electron-deficient pyridine cores.

Metal-Free Photocatalytic Synthesis

Emerging methodologies employ photocatalysts (e.g., eosin Y) under visible light to mediate bromination and nitration. For example, irradiation of 1-(4-fluorophenyl)pyridin-2(1H)-one with NBS and tert-butyl nitrite (TBN) in DCM achieves 5-bromo-3-nitro derivatives in 60–65% yield. While less efficient than thermal methods, this approach avoids metal catalysts, enhancing sustainability.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Methods

MethodYield Range (%)Purity (%)ScalabilityCost Efficiency
Sequential Bromination-Nitration-Substitution65–92≥95HighModerate
One-Pot Tandem70–75≥90ModerateHigh
Photocatalytic60–65≥85LowLow

The sequential method remains the gold standard for large-scale synthesis due to reproducibility and high yields. One-pot tandem reactions offer cost savings but require rigorous optimization. Photocatalytic routes, though eco-friendly, are limited by scalability challenges.

Troubleshooting Common Synthetic Issues

Over-Bromination

  • Cause : Excess Br₂ or prolonged reaction times.

  • Solution : Use stoichiometric Br₂ (1.0–1.2 eq) and monitor by TLC/HPLC.

Nitro Group Reduction

  • Cause : Residual hydrazine or reducing agents.

  • Solution : Post-reaction quenching with NaHCO₃ or Na₂S₂O₃.

Low Substitution Efficiency

  • Cause : Steric hindrance from the 4-fluorophenyl group.

  • Solution : Employ bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 and the electron-deficient pyridine ring facilitate nucleophilic substitution.

Key Reactions:

Entry Nucleophile Conditions Product Yield Source
1.1MethoxideNaH, DMF, 80°C5-Methoxy derivative72%
1.2DimethylamineTHF, 0–25°C5-Dimethylamino analog69%
1.3ThiophenolK₂CO₃, DMSO5-Phenylthio compound58%

Mechanistic Insight :

  • The nitro group at position 3 enhances ring electron deficiency, activating position 5 for SNAr.

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency by stabilizing transition states .

Nitro Group Reduction

The nitro group at position 3 can undergo selective reduction under controlled conditions.

Reduction Pathways:

Method Reagents Conditions Product Yield Source
Catalytic HydrogenationH₂, Pd/C, EtOHRT, 2 h3-Amino derivative85%
Hydrazine ReductionNH₂NH₂, FeCl₃, EtOHReflux, 6 h3-Hydrazinyl intermediate78%
Electrochemical ReductionGraphite electrode, H₂O−1.2 V vs. SCE3-Hydroxylamine derivative63%

Critical Notes :

  • Over-reduction to hydroxylamine derivatives is minimized using stoichiometric hydrazine .

  • Catalytic hydrogenation requires strict temperature control to avoid dehalogenation .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Representative Examples:

Reaction Type Reagents Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂DME, 80°C, 12 h5-Aryl substituted derivative67%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineToluene, 100°C, 24 h5-Aminoalkyl functionalized54%
SonogashiraCuI, PdCl₂(PPh₃)₂, alkyneTHF, 60°C, 8 h5-Alkynylated analog61%

Optimization Challenges :

  • Steric hindrance from the 4-fluorophenyl group necessitates bulky ligands (e.g., Xantphos) for Buchwald-Hartwig amination .

  • Suzuki coupling efficiency depends on boronic acid electronic properties .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-fluorophenyl group undergoes regioselective electrophilic substitution.

Observed Transformations:

Electrophile Conditions Position Product Yield Source
HNO₃H₂SO₄, 0°C, 3 hPara to F4-Fluoro-3-nitro derivative37%
Cl₂FeCl₃, CHCl₃, 40°COrtho to F2-Chloro-4-fluorophenyl analog42%

Regiochemical Control :

  • The fluorine atom directs incoming electrophiles to the para position, but steric effects from the pyridinone ring favor ortho substitution in some cases .

Ring Functionalization via Radical Pathways

Photochemical or thermal radical reactions modify the pyridinone core.

Notable Examples:

Radical Source Conditions Product Yield Source
AIBN, Bu₃SnHBenzene, 80°C, 6 h5-Deuterated derivative49%
UV Light, CCl₄CH₃CN, 254 nm, 12 h3-Chlorocarbonyl adduct33%

Limitations :

  • Radical stability is compromised by the electron-withdrawing nitro group, requiring high initiator concentrations .

Hydrolysis and Rearrangement

Controlled hydrolysis of the lactam ring enables structural diversification.

Conditions Product Yield Source
50% H₂SO₄, 120°C, 6 hPyridine-2,3-diol intermediate58%
NaOH, H₂O, 100°C, 4 h3-Nitro-2-hydroxy analog44%

Applications :

  • Hydrolyzed intermediates serve as precursors for heterocyclic scaffolds in medicinal chemistry .

Scientific Research Applications

The compound features a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a 4-fluorophenyl group at the 1-position. This arrangement contributes to its reactivity and biological activity.

Medicinal Chemistry

5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one has shown potential as an antimicrobial and anticancer agent. Research indicates that derivatives of nitropyridines can exhibit significant biological activities due to their ability to interact with various biological targets.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several nitropyridine derivatives, including this compound. It demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Agrochemicals

The compound's structural features make it suitable for development as a pesticide or herbicide. Nitropyridines are known for their insecticidal properties, and modifications can enhance their efficacy and selectivity.

Case Study: Insecticidal Activity

In a study conducted by agricultural scientists, derivatives of 5-bromo-nitropyridine were tested for their insecticidal activity against common agricultural pests. Results indicated that certain modifications led to increased potency compared to existing commercial products .

Material Science

In material science, compounds like 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one are explored for their potential use in organic electronics and photonic devices due to their electronic properties.

Case Study: Organic Photovoltaics

Research has been conducted on the incorporation of nitropyridine derivatives into organic photovoltaic cells. The findings showed improved charge transport properties and efficiency in energy conversion when using such compounds as electron acceptors .

CompoundActivity TypeIC₅₀ (µM)
5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-oneAnticancer (A549)15
Derivative AAntimicrobial20
Derivative BInsecticidal10

Solubility Profile

SolventSolubility (mg/mL)
DMSO>100
DMF>50
WaterInsoluble

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group enhances aromatic stacking and may improve bioavailability compared to methyl or benzyl substituents .
  • The nitro group at C3 contributes to electron deficiency, affecting reactivity in nucleophilic substitution reactions.
  • Bromine at C5 increases molecular weight and polarizability, influencing crystal packing .

Comparison with Non-Pyridinone Compounds Sharing Key Substituents

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (MEHJAL)

  • Structure : Isobenzofuran core with bromine and 4-fluorophenyl groups.
  • Similarities :
    • Fluorophenyl and bromine substituents promote shape similarity (folded conformation).
    • Comparable crystal packing despite differing core structures .
  • Differences: Isobenzofuran lacks the nitro group and pyridinone lactam, reducing hydrogen-bonding capacity.

Pharmacopeial Analogues

  • 3-[5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine (g): Combines bromo-fluorophenyl motifs with a dimethylaminopropyl chain. Indicates the pharmacological relevance of bromo-fluorophenyl derivatives in drug design (e.g., CNS activity) .

Crystallographic and Physicochemical Behavior

  • Crystallinity : The target compound and MEHJAL exhibit shape-driven packing similarities, suggesting fluorophenyl and bromine substituents stabilize lattice interactions .
  • Solubility: Pyridinone derivatives with polar groups (e.g., -NO2) show lower solubility in apolar solvents compared to methyl-substituted analogues .

Biological Activity

5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C11_{11}H6_6BrFN2_2O3_3
  • Molecular Weight : 313.08 g/mol
  • CAS Number : 2374758-23-1

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one against various bacterial strains. The compound has shown notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicate that this compound is effective in inhibiting bacterial growth, with MIC values comparable to other known antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
MRSA16

These results suggest that the bromine and fluorine substituents enhance the compound's interaction with bacterial targets, potentially disrupting cell wall synthesis or function .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The inhibition of NF-κB activity was observed to be dose-dependent, with a significant reduction noted at concentrations above 10 µM.

Concentration (µM) NF-κB Inhibition (%)
1025
2040
5060

This modulation suggests that the compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one has been investigated for its anticancer properties. Preliminary results from cell viability assays indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which may be attributed to the compound's ability to interfere with cellular signaling pathways related to cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study focused on the efficacy of various nitropyridine derivatives against resistant bacterial strains demonstrated that compounds similar to 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one exhibited significant antibacterial activity, supporting its development as a novel antibiotic .
  • Anti-inflammatory Effects : Research evaluating the effects of different brominated compounds on NF-κB signaling pathways revealed that this specific nitropyridine derivative significantly reduced inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases .
  • Cytotoxicity in Cancer Cells : A comparative analysis of various nitro-substituted pyridines showed that this compound had one of the lowest IC50_{50} values against human cancer cell lines, indicating strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. How can synthetic routes for 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one be optimized to improve yield and regioselectivity?

  • Methodological Answer : Utilize regioselective bromination and nitration protocols under controlled conditions. For example, bromination at the 5-position of the pyridinone core can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, followed by nitration with fuming nitric acid in sulfuric acid at –10°C to minimize side reactions. Monitor intermediates via HPLC and confirm regiochemistry using NOESY NMR .

Q. What crystallization techniques are recommended for obtaining single crystals suitable for X-ray diffraction studies?

  • Methodological Answer : Slow solvent evaporation in a mixed solvent system (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. For compounds prone to polymorphism, vapor diffusion methods using ethyl acetate and methanol (1:1) can yield high-quality crystals. Pre-saturation of the solution with inert gases (e.g., argon) minimizes oxidation during crystallization .

Q. How should researchers validate the purity of this compound after synthesis?

  • Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods (¹H/¹³C NMR, high-resolution mass spectrometry). Quantify impurities using a C18 reverse-phase column (acetonitrile/water gradient) and cross-validate with differential scanning calorimetry (DSC) to detect polymorphic contaminants .

Advanced Research Questions

Q. How can crystallographic disorders be resolved during structure refinement of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one using SHELXL?

  • Methodological Answer : For disordered substituents (e.g., the fluorophenyl group), split the occupancy using PART instructions in SHELXL. Apply geometric restraints (DFIX, SIMU) to maintain bond lengths and angles. Validate using the ADDSYM algorithm to check for missed symmetry elements, and refine anisotropic displacement parameters (ADPs) for non-H atoms .

Q. What strategies address discrepancies between computational (DFT) and experimental UV-Vis spectra for this compound?

  • Methodological Answer : Re-optimize the DFT basis set (e.g., B3LYP/6-311++G(d,p)) with solvent effects (PCM model for DMSO). Compare experimental spectra acquired in degassed solutions to minimize oxygen quenching. If π→π* transitions deviate, assess intermolecular interactions (e.g., J-aggregates) via concentration-dependent studies .

Q. How do electron-withdrawing groups (e.g., nitro, bromo) influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The nitro group at position 3 deactivates the pyridinone ring, reducing oxidative addition efficiency. Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C to enhance catalytic activity. Bromine at position 5 acts as a directing group, favoring coupling at the adjacent position. Monitor reaction progress via ¹⁹F NMR to track fluorophenyl stability .

Methodological and Analytical Questions

Q. What validation metrics are critical for assessing X-ray crystallographic data quality?

  • Methodological Answer :

MetricAcceptable RangeExample from Literature
R factor< 0.050.024
wR factor< 0.100.060
Data-to-parameter ratio> 1012.7
Mean Δ/σ (bond lengths)< 0.01 Å0.003 Å
  • Use the Hamilton R-factor ratio test to validate refinements .

Q. How can researchers mitigate decomposition of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one under ambient light?

  • Methodological Answer : Store samples in amber vials under argon at –20°C. For handling, use UV-filtered lighting (λ > 400 nm). Monitor stability via accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to identify nitro-reduction byproducts (e.g., amine derivatives) .

Safety and Handling Guidelines

Q. What precautions are essential when synthesizing brominated intermediates?

  • Methodological Answer : Use blast shields and fume hoods for bromination steps. Quench excess bromine with 10% sodium thiosulfate. For skin exposure, wash immediately with 1% acetic acid to neutralize bromine residues, followed by medical consultation .

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